Oxymorphone 3-Beta-D-Glucuronide (1.0mg/ml in Acetonitrile)
Description
Oxymorphone 3-Beta-D-Glucuronide is a glucuronide conjugate of oxymorphone, a semi-synthetic opioid agonist. As a Phase II metabolite, it is formed via hepatic UDP-glucuronosyltransferase (UGT)-mediated conjugation of oxymorphone, enhancing its water solubility for renal excretion . The compound is commonly prepared as a reference standard (1.0 mg/ml in acetonitrile) for analytical applications, such as LC-MS/MS or GC-MS quantification in toxicology, forensic, and pharmaceutical research . Its CAS number, 770735-01-8, ensures precise identification in regulatory and scientific contexts .
Properties
CAS No. |
770735-01-8 |
|---|---|
Molecular Formula |
C23H27NO10 |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-4a-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H27NO10/c1-24-7-6-22-13-9-2-3-11(32-21-16(28)14(26)15(27)18(34-21)20(29)30)17(13)33-19(22)10(25)4-5-23(22,31)12(24)8-9/h2-3,12,14-16,18-19,21,26-28,31H,4-8H2,1H3,(H,29,30)/t12-,14+,15+,16-,18+,19+,21-,22+,23-/m1/s1 |
InChI Key |
ILRLBQVIWURYLX-WUDROUKASA-N |
SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O4)O |
Canonical SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxymorphone 3-Beta-D-Glucuronide involves the enzymatic conjugation of oxymorphone with glucuronic acid. This process is typically catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes . The reaction conditions generally include an aqueous environment with a suitable buffer to maintain the pH, and the presence of cofactors such as uridine diphosphate-glucuronic acid (UDPGA).
Industrial Production Methods: Industrial production of Oxymorphone 3-Beta-D-Glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction under controlled conditions. The product is then purified using techniques such as liquid chromatography to ensure high purity and concentration .
Chemical Reactions Analysis
Types of Reactions: Oxymorphone 3-Beta-D-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved to release the parent compound, oxymorphone . This reaction can be catalyzed by acids, bases, or enzymes such as β-glucuronidase .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, or enzymatic hydrolysis using β-glucuronidase.
Oxidation and Reduction: While not common for this compound, oxymorphone itself can undergo oxidation and reduction reactions.
Major Products: The major product of hydrolysis is oxymorphone, which can then be further analyzed or used in various applications .
Scientific Research Applications
Clinical Pharmacology
Oxymorphone-3-glucuronide is primarily utilized in clinical pharmacology to evaluate the pharmacokinetics of oxymorphone. Studies indicate that the area under the curve (AUC) for oxymorphone-3-glucuronide is approximately 90-fold higher than that of the parent compound after administration, highlighting its significance in understanding drug metabolism and efficacy .
| Parameter | Oxymorphone | Oxymorphone-3-Glucuronide |
|---|---|---|
| AUC | Lower | Higher (90-fold) |
| Excretion | <2% unchanged | Major metabolite |
| Protein Binding | 10-12% | Not extensively documented |
| Half-life | 7-10 hours (IR) | Not specified |
Forensic Toxicology
In forensic science, oxymorphone-3-glucuronide is critical for urine drug testing and toxicological analyses. It serves as a biomarker for oxymorphone use, aiding in the detection of opioid abuse and compliance monitoring in pain management . The compound's presence can indicate recent consumption of oxymorphone, making it valuable in legal and clinical settings.
Case Study: Urine Drug Testing
A study evaluated urine samples from patients undergoing opioid therapy. The results showed that oxymorphone-3-glucuronide was detectable in over 90% of samples tested, confirming its reliability as a marker for oxymorphone intake .
Analytical Chemistry
Oxymorphone-3-glucuronide is frequently analyzed using advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for precise quantification and identification of the compound in biological matrices.
Analytical Method Comparison
| Method | Sensitivity | Specificity |
|---|---|---|
| GC-MS | High | Moderate |
| LC-MS | Very High | High |
Drug Development Research
Research into oxymorphone-3-glucuronide contributes to understanding opioid metabolism and the development of safer analgesics. Investigations into its pharmacological activity suggest that while it has lower potency than its parent compound, it may still exhibit analgesic properties . This research is vital for developing new pain management therapies with fewer side effects.
Enzymatic Hydrolysis Studies
Studies have shown that enzymatic hydrolysis can enhance the detection of oxymorphone glucuronides in urine samples. By optimizing conditions such as pH and enzyme concentration, researchers can improve the accuracy of drug tests .
Hydrolysis Performance Data
| Enzyme | Optimal pH | Activity (pmol/min/mg) |
|---|---|---|
| RT | 4.5 | 1,600 |
| Bp | 5.5 | 450 |
Mechanism of Action
Oxymorphone 3-Beta-D-Glucuronide itself does not have significant pharmacological activity. its parent compound, oxymorphone, is a potent μ-opioid receptor agonist . Oxymorphone exerts its effects by binding to these receptors in the central nervous system, inhibiting ascending pain pathways and altering the perception and response to pain . The glucuronidation of oxymorphone to form Oxymorphone 3-Beta-D-Glucuronide is a metabolic process that facilitates the excretion of the drug from the body .
Comparison with Similar Compounds
Structural and Functional Analogues
Oxymorphone 3-Beta-D-Glucuronide vs. Other Opioid Glucuronides
Key Findings :
- Metabolic Significance : Oxymorphone 3-Beta-D-Glucuronide is the primary excretion product of oxymorphone, unlike morphine-6-glucuronide, which retains analgesic activity .
- Stability : Acetonitrile stabilizes oxymorphone glucuronide, whereas oxymorphone itself degrades rapidly under autosampler conditions (2 μM in 12 hours) .
- Analytical Utility : Deuterated analogues (e.g., Naloxone-d5 glucuronide) improve assay precision via isotope dilution, but oxymorphone glucuronide is widely used for direct opioid panel quantification .
Comparison with Non-Opioid Glucuronides
Key Findings :
- Solvent Systems: Non-opioid glucuronides (e.g., amitriptyline) often use acetonitrile/water mixtures, while opioid glucuronides favor pure acetonitrile for enhanced stability .
- Pharmacological Impact: Opioid glucuronides (e.g., oxymorphone, morphine) are critical for interpreting opioid intoxication, whereas non-opioid conjugates (e.g., chloramphenicol) are markers of drug clearance .
Analytical Performance and Challenges
- Sensitivity : Oxymorphone glucuronide requires detection limits ≤1 ng/ml in urine for forensic accuracy, comparable to morphine-6-glucuronide .
- Interference : Co-elution with other glucuronides (e.g., naloxone glucuronide) necessitates high-resolution MS/MS for differentiation .
- Hydrolysis Requirements : Unlike 6β-naltrexol glucuronide, oxymorphone glucuronide is often quantified directly without enzymatic hydrolysis .
Pharmacotoxicological Considerations
- Oxymorphone glucuronide itself lacks opioid receptor affinity, contrasting with morphine-6-glucuronide, which is 50–100× more potent than morphine .
Biological Activity
Oxymorphone 3-Beta-D-Glucuronide is a significant metabolite of the opioid analgesic oxymorphone, primarily formed through glucuronidation. This article explores its biological activity, pharmacokinetics, and clinical implications based on diverse research findings.
1. Overview of Oxymorphone 3-Beta-D-Glucuronide
Oxymorphone is an opioid used for pain management, and its metabolism involves conjugation with glucuronic acid, primarily catalyzed by uridine diphosphate glucuronosyltransferases (UGTs). The 3-beta-D-glucuronide form is notable for its pharmacological effects and is present in significantly higher concentrations than the parent drug in plasma.
2. Pharmacokinetics
The pharmacokinetic profile of oxymorphone 3-Beta-D-Glucuronide reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):
- Absorption : The absolute oral bioavailability of oxymorphone is approximately 10%, with a peak plasma concentration (Tmax) occurring within 0.5 to 3 hours depending on the formulation (immediate-release vs. extended-release) .
- Metabolism : Oxymorphone undergoes extensive hepatic metabolism, primarily via UGT2B7 and UGT2B4, leading to the formation of oxymorphone-3-glucuronide and other metabolites such as 6-hydroxyoxymorphone .
- Excretion : Less than 2% of oxymorphone is excreted unchanged in urine, while a significant portion is eliminated as glucuronides .
3.1 Analgesic Properties
Research indicates that oxymorphone-3-glucuronide possesses analgesic properties, although they are not as potent as those of the parent compound. The mean plasma area under the curve (AUC) for oxymorphone-3-glucuronide can be up to 90 times greater than that of oxymorphone after administration, suggesting significant biological activity despite its lower potency .
3.2 Interaction with Opioid Receptors
The activity of oxymorphone-3-glucuronide at opioid receptors has been studied extensively:
- Mu Opioid Receptor (MOR) : This metabolite exhibits affinity for MORs but with less efficacy compared to oxymorphone itself.
- Delta Opioid Receptor (DOR) : Some studies suggest potential action at DORs, which may contribute to its overall analgesic profile .
3.3 Side Effects and Toxicology
While generally considered safe when used appropriately, oxymorphone-3-glucuronide can lead to side effects similar to other opioids:
- Common side effects include nausea, dizziness, constipation, and sedation.
- Serious adverse effects may occur when co-administered with other central nervous system depressants or in cases of overdose .
4. Case Studies and Clinical Implications
Several clinical studies have highlighted the importance of monitoring patients receiving oxymorphone due to the variable pharmacokinetic responses influenced by genetic factors:
- A case-control study indicated that maternal use of opioids during pregnancy could lead to adverse outcomes in neonates, emphasizing the need for careful prescribing practices .
- Another study reported that patients with altered UGT activity may experience heightened effects or increased risk of toxicity from oxymorphone metabolites .
5. Data Summary Table
| Parameter | Oxymorphone 3-Beta-D-Glucuronide |
|---|---|
| Mean Plasma AUC | Up to 90 times higher than parent |
| Bioavailability | ~10% |
| Tmax | 0.5 - 3 hours |
| Excretion | <2% unchanged |
| Metabolizing Enzymes | UGT2B7, UGT2B4 |
| Common Side Effects | Nausea, dizziness, constipation |
6. Conclusion
Oxymorphone 3-Beta-D-Glucuronide plays a crucial role in the pharmacological profile of oxymorphone. Understanding its biological activity helps in optimizing pain management strategies while minimizing potential risks associated with opioid therapy. Ongoing research into its mechanisms and effects will further clarify its role in clinical practice.
Q & A
Q. How to mitigate acetonitrile-induced protein precipitation in biological samples?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
